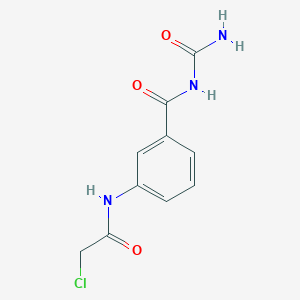

3-Chloroacetamido-benzoylurea

Description

Properties

IUPAC Name |

N-carbamoyl-3-[(2-chloroacetyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITSAODXEQICGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rationale and Reaction Pathway

The benzoylisocyanate route, adapted from CA1269111A, involves the formation of a reactive benzoylisocyanate intermediate, which is subsequently coupled with an amine bearing the chloroacetamido group. This method leverages the high electrophilicity of isocyanates to facilitate urea bond formation.

Preparation of 3-Chloroacetamido-Benzoylisocyanate

-

Starting Material : 3-Amino-benzoyl chloride is reacted with chloroacetyl chloride in dichloromethane at 0–5°C to yield 3-chloroacetamido-benzoyl chloride.

-

Isocyanate Formation : The acyl chloride is treated with sodium azide (NaN₃) in acetone under reflux, generating 3-chloroacetamido-benzoylisocyanate via the Curtius rearrangement.

Urea Bond Formation

The isocyanate intermediate is reacted with 2,5-difluoro-4-chloroaniline in tetrahydrofuran (THF) at 50–60°C for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.

Key Conditions :

-

Solvent: THF or dichloromethane

-

Temperature: 50–60°C

Alkyl Lithium-Mediated Coupling

Methodology from US4133956A

This method, originally designed for substituted benzoylureas, employs a two-step lithiation and carbamate formation process.

Lithiation of 3-Chloroacetamido-Benzamide

Carbamate Formation and Amine Coupling

-

Phenyl Chloroformate Addition : 4-Nitrophenyl chloroformate is introduced at −75°C, yielding a carbamate intermediate.

-

Amine Reaction : The carbamate is treated with 4-chloro-2-methylaniline at 50°C for 18 hours, producing 3-chloroacetamido-benzoylurea.

Optimization Insights :

-

Solvent : THF enhances intermediate stability.

-

Temperature : Low temperatures (−75°C) prevent side reactions during lithiation.

Stepwise Condensation and Acetylation

Nitro Reduction and Acetylation (CN105936625A )

This approach modifies a nitro-to-amine reduction pathway followed by acetylation, adapted from Chinese patent CN105936625A.

Synthesis of 3-Nitro-Benzamide Precursor

-

Condensation : 3-Nitro-4-chlorobenzoic acid is condensed with 3-chloro-2-methylaniline using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.

-

Nitro Reduction : The nitro group is reduced to an amine using zinc dust and sodium hydroxide in ethanol/water (80:20) at 60°C.

Chloroacetylation and Urea Formation

-

Acetylation : The amine intermediate is reacted with chloroacetyl chloride in pyridine at 0°C.

-

Urea Coupling : The acetylated product is treated with potassium cyanate (KNCO) in acetic acid, forming the final urea derivative.

Critical Parameters :

-

Reduction Efficiency : >95% yield for nitro-to-amine conversion.

-

Overall Yield : ~88% after acetylation and urea formation.

Comparative Analysis of Methods

Mechanistic Considerations and Challenges

Side Reactions and Mitigation

-

Isocyanate Hydrolysis : Moisture-sensitive intermediates in Method 1 require anhydrous conditions.

-

Lithium Salt Stability : Method 2 demands strict temperature control to prevent decomposition of the lithium amide.

-

Nitro Reduction Selectivity : Method 3 necessitates precise stoichiometry to avoid over-reduction of the nitro group.

Chemical Reactions Analysis

Types of Reactions

3-Chloroacetamido-benzoylurea undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Chloroacetamido-benzoylurea has several scientific research applications:

Chemistry: It is used as a building block for synthesizing other complex molecules.

Industry: It is used in the development of new insecticides and fungicides due to its biological activity.

Mechanism of Action

The primary mechanism of action of 3-Chloroacetamido-benzoylurea involves the inhibition of microtubule polymerization. This inhibition leads to mitotic arrest, preventing cancer cells from dividing and proliferating. The compound binds to tubulin, a protein that forms microtubules, and disrupts its polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3- or 4-position of the acetamido group and chloro substitution significantly influence electronic properties and steric interactions.

- Functional Groups : Esters (e.g., methyl/ethyl carboxylates) in analogs contrast with the urea group in this compound. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may improve target binding in biological systems .

Q & A

Basic: What are the recommended synthesis protocols for 3-Chloroacetamido-benzoylurea, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1 : Begin with a nucleophilic acyl substitution reaction, using benzoyl chloride derivatives and chloroacetamide precursors under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals .

- Step 2 : Optimize solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., DMAP) to enhance yield. For reproducibility, document solvent purity and moisture content .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (>95% purity threshold) with UV detection at 254 nm .

Basic: How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Report retention times and peak symmetry .

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different experimental models?

Methodological Answer:

- Strategy 1 : Conduct meta-analysis of dose-response curves from independent studies. Apply ANOVA to identify variability sources (e.g., cell line heterogeneity, assay protocols) .

- Strategy 2 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation) .

- Strategy 3 : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to isolate confounding variables .

Advanced: How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?

Methodological Answer:

- Step 1 : Perform molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases or receptors). Cross-validate with mutagenesis studies .

- Step 2 : Use QSAR models to correlate structural modifications (e.g., chloro-substitution position) with bioactivity data from in vitro assays .

- Step 3 : Combine MD simulations (GROMACS) with experimental kinetics (SPR) to assess binding stability and residence time .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. Refer to benzamide safety protocols for spill management .

- First Aid : For accidental contact, rinse eyes with water for 15 minutes and seek medical evaluation. For ingestion, administer activated charcoal only under physician supervision .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

- Approach 1 : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC values with 95% confidence intervals .

- Approach 2 : Apply bootstrapping to assess robustness of EC estimates, especially for small-sample datasets .

- Approach 3 : Use Bland-Altman plots to compare reproducibility between assay replicates .

Advanced: How can researchers conduct a systematic literature review to identify knowledge gaps in the pharmacological applications of this compound?

Methodological Answer:

- Step 1 : Search PubMed, SciFinder, and PubChem Compound using Boolean terms (e.g., "this compound AND kinase inhibition"). Filter for peer-reviewed studies post-2010 .

- Step 2 : Use citation management tools (EndNote, Zotero) to organize findings. Create a matrix comparing study designs, endpoints, and contradictory results .

- Step 3 : Apply PRISMA guidelines to map evidence synthesis, highlighting understudied areas (e.g., in vivo toxicity or metabolite profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.